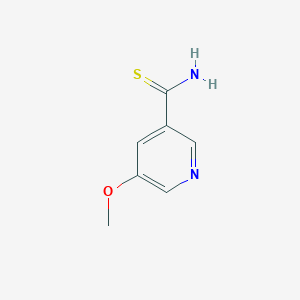![molecular formula C20H22N2O3S B2900081 Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920118-69-0](/img/structure/B2900081.png)
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-methylphenoxy)acetate is an ester . It may be used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of Ethyl (2-methylphenoxy)acetate is CH3C6H4OCH2CO2C2H5 . The InChI code is 1S/C11H14O3/c1-3-13-11(12)8-14-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 .
Physical And Chemical Properties Analysis
Ethyl (2-methylphenoxy)acetate is a clear liquid that is colorless to slightly pale yellow . It has a molecular weight of 194.23 . The density is 1.073 g/mL at 25 °C . The boiling point is 119-120 °C .
作用機序
The exact mechanism of action of Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, this compound has also been found to have anti-inflammatory effects in vitro and in vivo. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate as a research tool is its high purity and stability, which makes it easy to work with in the laboratory. However, one limitation of this compound is that it can be expensive to synthesize, which may limit its availability for some research groups.
将来の方向性
There are several potential future directions for research on Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate. One area of interest is the development of more potent and selective analogs of this compound that could be used as anti-cancer agents. Another area of interest is the exploration of the potential anti-inflammatory properties of this compound, and its potential use as a treatment for inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound, which could lead to the development of more effective and targeted therapies for cancer and other diseases.
合成法
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzimidazole with 2-(2-bromoethyl)phenol, followed by the reaction of the resulting intermediate with ethyl acetate. This synthesis method has been optimized to produce high yields of pure this compound, making it an attractive candidate for further study.
科学的研究の応用
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate has been extensively studied in vitro and in vivo for its potential anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in mice have shown that this compound can inhibit tumor growth and metastasis, making it a promising candidate for further development as an anti-cancer agent.
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-19(23)14-22-17-10-6-5-9-16(17)21-20(22)26-13-12-25-18-11-7-4-8-15(18)2/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDLQBKLSNJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

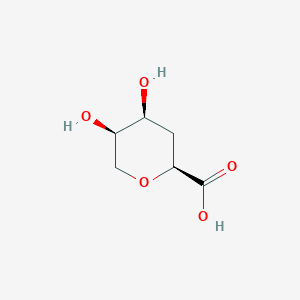
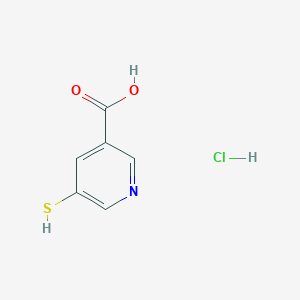
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2900001.png)
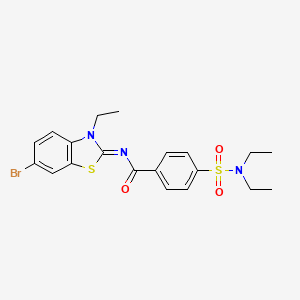
![5-chloro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2900004.png)
![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)

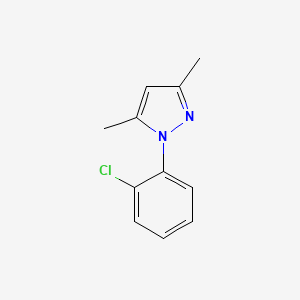
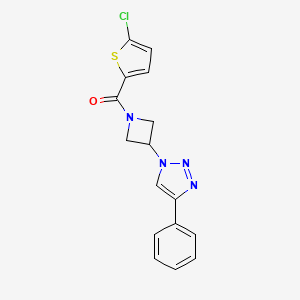
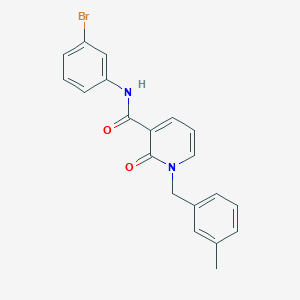
![N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900015.png)
![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)
